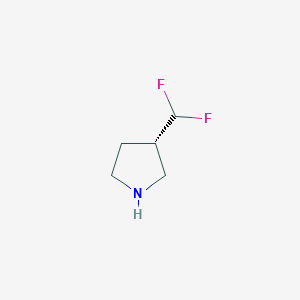
(S)-3-(Difluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrrolidine derivatives using difluoromethylating agents such as difluoromethyl sulfonium salts . The reaction conditions often include the use of a base and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (S)-3-(Difluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste.
化学反応の分析
Types of Reactions
(S)-3-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidine derivatives, which can be further functionalized for various applications .
科学的研究の応用
(S)-3-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (S)-3-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through the modulation of metabolic pathways and the inhibition of key enzymatic reactions .
類似化合物との比較
Similar Compounds
(S)-3-(Trifluoromethyl)pyrrolidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-3-(Monofluoromethyl)pyrrolidine: Contains a monofluoromethyl group, offering different reactivity and properties.
(S)-3-(Chloromethyl)pyrrolidine: Features a chloromethyl group, which affects its chemical behavior and applications.
Uniqueness
(S)-3-(Difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where the difluoromethyl group can enhance metabolic stability and bioavailability .
特性
IUPAC Name |
(3S)-3-(difluoromethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOUSFRKYIBWJB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2522050.png)

![1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
![(3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2522057.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)

![Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![N,N-diethyl-4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2522069.png)



